molecular formula C26H30N4O2 B2965216 1-(4-(cyclohexanecarboxamido)benzyl)-N-(3,5-dimethylphenyl)-1H-imidazole-4-carboxamide CAS No. 1251690-13-7

1-(4-(cyclohexanecarboxamido)benzyl)-N-(3,5-dimethylphenyl)-1H-imidazole-4-carboxamide

Cat. No.: B2965216
CAS No.: 1251690-13-7
M. Wt: 430.552
InChI Key: GOPXWOBAEOTBKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(Cyclohexanecarboxamido)benzyl)-N-(3,5-dimethylphenyl)-1H-imidazole-4-carboxamide is a synthetic small molecule featuring an imidazole core substituted at the 1-position with a benzyl group bearing a cyclohexanecarboxamido moiety and at the 4-position with a carboxamide linked to a 3,5-dimethylphenyl group. The imidazole ring, a five-membered heterocycle with two nitrogen atoms, is a common pharmacophore in medicinal chemistry due to its ability to engage in hydrogen bonding and π-π interactions. Such compounds are often explored as kinase inhibitors, enzyme modulators, or antimicrobial agents .

Properties

IUPAC Name

1-[[4-(cyclohexanecarbonylamino)phenyl]methyl]-N-(3,5-dimethylphenyl)imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O2/c1-18-12-19(2)14-23(13-18)29-26(32)24-16-30(17-27-24)15-20-8-10-22(11-9-20)28-25(31)21-6-4-3-5-7-21/h8-14,16-17,21H,3-7,15H2,1-2H3,(H,28,31)(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOPXWOBAEOTBKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-(cyclohexanecarboxamido)benzyl)-N-(3,5-dimethylphenyl)-1H-imidazole-4-carboxamide is a synthetic derivative within the imidazole class known for its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C22H28N4O2
  • Molecular Weight : 396.49 g/mol
  • IUPAC Name : this compound

This compound features a cyclohexanecarboxamide moiety and an imidazole ring, which are essential for its biological activity.

The biological activity of this compound is primarily attributed to its ability to modulate various signaling pathways involved in cancer proliferation and apoptosis. The imidazole ring is known to interact with multiple biological targets, including:

  • Kinases : Inhibition of specific kinases can lead to reduced cell proliferation.
  • Receptors : Binding to certain receptors may alter cellular signaling cascades, promoting apoptosis in cancer cells.

Anticancer Activity

Research has demonstrated that similar imidazole derivatives exhibit significant anticancer properties. For instance, compounds targeting the colchicine binding site on tubulin have shown promising results in disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .

In Vitro Studies

In vitro studies have indicated that derivatives of imidazole can induce G2/M phase arrest in cancer cell lines. For example, a related compound demonstrated an IC50 value of 52 nM against MCF-7 breast cancer cells, indicating potent antiproliferative effects .

Case Studies

Several studies have highlighted the efficacy of imidazole derivatives in preclinical settings:

  • Study on Breast Cancer Cells :
    • Objective : Evaluate the antiproliferative effects of imidazole derivatives.
    • Findings : Significant G2/M phase arrest was observed in MCF-7 cells treated with related compounds. The study suggested that these compounds could serve as potential candidates for breast cancer therapy due to their selective toxicity towards cancer cells .
  • Mechanistic Insights :
    • Study Design : Computational docking studies were performed to assess binding conformations at the colchicine site.
    • Results : The findings indicated favorable interactions that could lead to enhanced anticancer activity through microtubule destabilization .

Comparative Analysis

The following table summarizes the biological activities of selected imidazole derivatives compared to our compound:

Compound NameIC50 (nM)TargetMechanism
Compound A52MCF-7Microtubule destabilization
Compound B74MDA-MB-231G2/M phase arrest
This compoundTBDTBDTBD

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key differences between the target compound and structurally related analogs from the provided evidence:

Property Target Compound Compound 11 () Benzimidazole Carboxamide ()
Core Structure 1H-imidazole Pyrazole + benzenesulfonamide Benzo[d]imidazole
Substituents - Benzyl with cyclohexanecarboxamido
- 3,5-Dimethylphenyl carboxamide
- Carbamimidoyl
- 3,5-Dimethyl-4H-pyrazol-4-ylidene methylamino
- 3,4-Dimethoxyphenyl
- 4-Methoxyphenyl carboxamide
- Propyl group
Key Functional Groups Carboxamide, cyclohexanecarboxamido, dimethylphenyl Sulfonamide, hydrazine-derived C=N Methoxy groups, propyl chain
Synthesis Method Not specified in evidence (likely multi-step amidation/alkylation) Reflux with hydrazine hydrate in dioxane One-pot reductive cyclization using sodium dithionite in DMSO
Yield Not reported 90% Not specified
Melting Point Not reported 113.9°C Not reported
Key Spectral Data Not reported IR: 1617 cm⁻¹ (C=N), 1308–1179 cm⁻¹ (SO₂) IR: C=O stretch (~1650 cm⁻¹), NMR: aromatic protons (δ 6.7–8.1 ppm)

Pharmacological Implications

  • The cyclohexane moiety could prolong half-life via increased metabolic stability.
  • Compound 11 : The sulfonamide group is associated with antibacterial activity (e.g., carbonic anhydrase inhibition), whereas the target’s carboxamide may favor kinase or protease modulation .
  • Benzimidazole Carboxamide : Benzimidazoles often exhibit antiviral or antiparasitic activity. The methoxy substituents might reduce cytotoxicity compared to alkyl groups .

Physicochemical Properties

  • Lipophilicity : The target’s cyclohexane group likely increases logP versus the methoxy-rich benzimidazole (), impacting bioavailability.
  • Solubility : Sulfonamides () generally exhibit higher aqueous solubility than carboxamides due to ionizable SO₂NH groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.